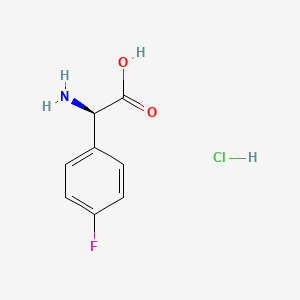

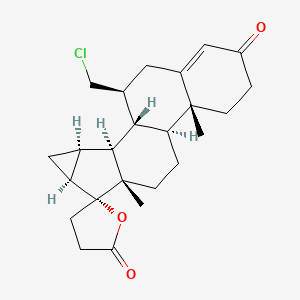

![molecular formula C3H6O3 B583802 DL-[1-2H]glyceraldehyde CAS No. 72599-69-0](/img/structure/B583802.png)

DL-[1-2H]glyceraldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DL-Glyceraldehyde, also known as 2,3-dihydroxypropanal or α,β-Dihydroxypropionaldehyde, is a simple monosaccharide . It belongs to the subgroup triose, based on the number of carbon atoms and the type of carbonyl group present . It is a colorless and sweet compound .

Synthesis Analysis

DL-Glyceraldehyde can be synthesized under simulated hydrothermal conditions . In hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron(III) oxide hydroxide powder, DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions . Another synthesis method involves the addition of a product to an aqueous glycerol solution, which is then heated and bubbled with oxygen .Molecular Structure Analysis

The molecular formula of DL-Glyceraldehyde is C3H6O3 . The molecular weight is 90.0779 . The IUPAC Standard InChI is InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 .Chemical Reactions Analysis

Under simulated hydrothermal conditions, DL-glyceraldehyde decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions .Physical And Chemical Properties Analysis

DL-Glyceraldehyde is a solid substance . It is soluble in water at a concentration of 110 mg/mL when ultrasonic and warming methods are applied . The storage conditions recommended are 4°C, protected from light .Applications De Recherche Scientifique

DL-glyceraldehyde, when dimerized, forms a chair-form symmetrical p-dioxan structure, similar to β-D-glucopyranose. This molecular structure was determined using X-ray studies (Senma, Taira, Osaki, & Taga, 1973).

The molecular structure of DL-glyceraldehyde has been studied using infrared and nuclear magnetic resonance spectroscopies. It was found that these compounds at room temperature have a minor percentage in the aldehydic form, with complex mixtures of diastereoisomers (García-Jiménez et al., 2005).

DL-glyceraldehyde has been identified as an inhibitor of amino acid incorporation into protein of normal and neoplastic tissues, showing effects both in aerobic and anaerobic conditions. This suggests potential applications in cancer research (Guidotti, Fonnesu, & Ciaranfi, 1964).

In aqueous solutions, DL-glyceraldehyde exists mainly in dimeric forms. These findings have implications for understanding the properties of reducing sugars in solution (Angyal & Wheen, 1980).

The behavior of DL-glyceraldehyde under gamma irradiation in aqueous solution and solid samples was examined, revealing the formation of free radicals and various sugar-like compounds, which are significant for studies in chemical evolution (Cruz-Castañeda et al., 2017).

The reaction of DL-glyceraldehyde with ammonia leads to the formation of several carbohydrates and imidazolic compounds, providing insights into potential biochemical pathways and reactions (Grimmett & Richards, 1964).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-deuterio-2,3-dihydroxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-MICDWDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)